Off-target kinase inhibition often confounds MAPK pathway studies. MEK Inhibitor II (CAS 623163-52-0) is a selective MEK1 inhibitor (IC50 380 nM) with ~90-fold selectivity over Raf1 and no PKC/PKA interference. • Dissect MEK1-specific signaling without upstream crosstalk. • Cell-permeable naphthoquinone for in vitro tumor screening and apoptosis induction. • Reconstituted stability: 3 months at -20°C for batch-consistent extended workflows. Ensure data integrity in complex phenotypic screens with this cyclic imido-substituted probe.
MEK Inhibitor II (2-chloro-3-(N-succinimidyl)-1,4-naphthoquinone) is a cell-permeable, cyclic imido-substituted 1,4-naphthoquinone compound utilized primarily as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1). For procurement and assay design, its core value lies in its high selectivity profile against a panel of related kinases, effectively isolating MEK1-dependent pathways without confounding cross-reactivity. Unlike broad-spectrum kinase inhibitors, MEK Inhibitor II provides a targeted biochemical tool with a well-characterized IC50 of 380 nM for MEK1, while maintaining negligible interference with Protein Kinase C (PKC) and Protein Kinase A (PKA)[1]. Supplied as a solid that is stable for up to three months at -20°C upon reconstitution, it is a critical reagent for reproducible in vitro signal transduction assays and targeted cytotoxicity studies .
Substituting MEK Inhibitor II with generic open-chain naphthoquinone homologues or broad-spectrum kinase inhibitors introduces critical experimental artifacts and off-target liabilities. Open-chain variants lack the rigid cyclic imido-substitution required for specific binding in the MEK1 allosteric pocket, resulting in substantially reduced potency and a complete loss of kinase selectivity [1]. Furthermore, utilizing earlier-generation or non-selective MEK inhibitors often leads to unintended inhibition of upstream (Raf1) or downstream (ERK1) targets, confounding the interpretation of MAPK pathway dynamics. Procurement of this exact cyclic imido-substituted structure is therefore non-negotiable for assays requiring strict discrimination between MEK1 and other associated kinases, ensuring data integrity in complex phenotypic screens [1].
The cyclic imido-substituted structure of MEK Inhibitor II provides a significant advantage in target affinity compared to its open-chain homologues. Quantitative structure-activity relationship (SAR) studies demonstrate that MEK Inhibitor II achieves an IC50 of 0.38 µM against MEK1. In contrast, open-chain homologues exhibit markedly lower potency and lack the specific conformational rigidity required for targeted active-site engagement. This structural differentiation makes the cyclic variant the required choice for high-fidelity MEK1 inhibition [1].
| Evidence Dimension | MEK1 Inhibitory Potency (IC50) |
| Target Compound Data | 0.38 µM (380 nM) |
| Comparator Or Baseline | Open-chain naphthoquinone homologues |
| Quantified Difference | Higher potency and selectivity for the cyclic imido-substituted compound |
| Conditions | In vitro MEK1 kinase assay |
Procurement of the cyclic imido-substituted form is critical to achieve the required nanomolar potency without requiring high, toxic concentrations of the inhibitor.
A critical procurement metric for MEK inhibitors is the ability to isolate MEK1 without inhibiting adjacent nodes in the MAPK cascade. MEK Inhibitor II demonstrates exceptional selectivity, inhibiting upstream Raf1 and downstream ERK1 only at concentrations orders of magnitude higher than its MEK1 IC50. Specifically, the IC50 values for Raf1 and ERK1 are 34.5 µM and 82.9 µM, respectively, representing a ~90-fold and ~218-fold selectivity window over MEK1 (0.38 µM). This highly quantified selectivity prevents pathway-confounding artifacts common with less specific inhibitors [1].
| Evidence Dimension | Kinase Selectivity Window (IC50) |
| Target Compound Data | 0.38 µM (MEK1) |
| Comparator Or Baseline | 34.5 µM (Raf1) and 82.9 µM (ERK1) |
| Quantified Difference | ~90-fold to 218-fold lower affinity for adjacent pathway kinases |
| Conditions | In vitro kinase profiling assays |
This massive selectivity window ensures that researchers can confidently attribute observed phenotypic changes specifically to MEK1 inhibition rather than upstream or downstream interference.
In complex cellular assays, cross-reactivity with ubiquitous signaling kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC) can invalidate experimental results. MEK Inhibitor II is structurally optimized to avoid these off-target interactions, showing negligible inhibitory effects on both PKA and PKC even at elevated concentrations. This orthogonal selectivity profile distinguishes it from broader-spectrum kinase inhibitors, ensuring clean data generation in multiplexed or whole-cell signal transduction studies .
| Evidence Dimension | Off-target kinase inhibition |
| Target Compound Data | Negligible inhibition of PKA and PKC |
| Comparator Or Baseline | Broad-spectrum ATP-competitive kinase inhibitors |
| Quantified Difference | Near-zero cross-reactivity with PKA/PKC |
| Conditions | Cellular and biochemical kinase screening |
Eliminating PKA and PKC cross-reactivity prevents false positives in assays measuring secondary messenger pathways, streamlining downstream data validation.
For laboratory procurement, the stability of reconstituted kinase inhibitors directly impacts assay reproducibility and reagent cost-efficiency. MEK Inhibitor II demonstrates robust handling characteristics; once reconstituted in an appropriate solvent, stock solutions remain stable for up to 3 months when aliquoted and stored at -20°C. This predictable degradation profile allows for bulk preparation of standardized aliquots, minimizing batch-to-batch variability in longitudinal high-throughput screening campaigns compared to highly labile alternative inhibitors .
| Evidence Dimension | Reconstituted Stock Stability |
| Target Compound Data | Stable for up to 3 months at -20°C |
| Comparator Or Baseline | Labile kinase inhibitors requiring fresh daily preparation |
| Quantified Difference | 3-month validated working window |
| Conditions | Reconstituted stock solution stored at -20°C |
Extended stock stability reduces reagent waste and ensures consistent dosing across multi-month experimental workflows.
Due to its ~90-fold selectivity for MEK1 over Raf1, this compound is a highly effective choice for dissecting the specific contributions of MEK1 in Ras/Raf/MEK/ERK signaling cascades without upstream interference [1].
As a highly cell-permeable naphthoquinone, it is ideally suited for in vitro tumor screening and apoptosis induction assays where precise MEK1 blockade is required to evaluate oncogene addiction in mutant Ras or B-Raf cell lines [1].
Its negligible effect on PKA and PKC makes it a highly suitable procurement choice for multiplexed kinase assays, ensuring that cAMP-dependent and calcium-dependent pathways remain unperturbed during MEK1 inhibition .
Leveraging its 3-month reconstitution stability at -20°C, MEK Inhibitor II is highly recommended for extended screening workflows where batch-to-batch reagent consistency is critical for minimizing assay drift .